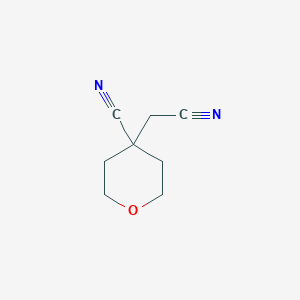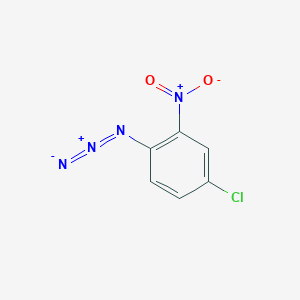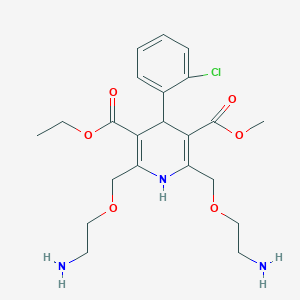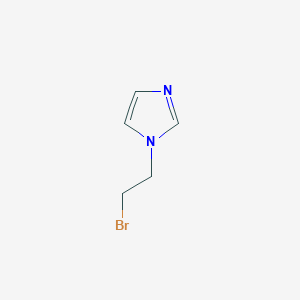
4-(Cyanomethyl)oxane-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(Cyanomethyl)oxane-4-carbonitrile is not directly mentioned in the provided papers. However, the papers do discuss related cyanocarbonitrile compounds and their properties, which can provide insights into the behavior and characteristics of similar compounds. For instance, the synthesis of fluorescent 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides and 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles is described, which suggests that cyanocarbonitriles can exhibit interesting optical properties .
Synthesis Analysis
The synthesis of related cyanocarbonitrile compounds involves non-catalytic conversion processes in the presence of water, leading to the formation of fluorescent compounds . Another synthesis method mentioned is the Vilsmeier–Haack chlorination, which was used to obtain 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile from a related precursor . Additionally, an organocatalyzed synthesis approach is described for 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles, using a tandem Michael addition - cyclization reaction . These methods provide a basis for understanding how similar compounds like 4-(Cyanomethyl)oxane-4-carbonitrile might be synthesized.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography and spectroscopic methods. For example, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile reveals that the molecule is composed of two phenyl moieties, two methyl groups, a cyano group, an amino group, and a nitro group, with certain groups being nearly coplanar with the connected benzene ring . Similarly, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed, showing two independent molecules in the asymmetric unit with almost identical geometric parameters . These findings suggest that the molecular structure of 4-(Cyanomethyl)oxane-4-carbonitrile could also be elucidated using similar techniques.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 4-(Cyanomethyl)oxane-4-carbonitrile. However, the synthesis and transformation of related cyanocarbonitriles indicate that these compounds can participate in various chemical reactions, such as non-catalytic conversions in water and reactions involving Michael addition and cyclization . These reactions could potentially be applicable to 4-(Cyanomethyl)oxane-4-carbonitrile as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of related cyanocarbonitriles have been studied through spectral-luminescence investigations, with measurements of fluorescence quantum yield . The optical properties of these compounds have been explored using UV–vis absorption and fluorescence spectroscopy, revealing absorption and fluorescence maxima at specific wavelengths . The effects of solvents on the emission spectra of these compounds have also been investigated . These studies provide a framework for understanding the potential physical and chemical properties of 4-(Cyanomethyl)oxane-4-carbonitrile.
Wissenschaftliche Forschungsanwendungen
Catalytic Divergent Cyanosilylations : B(C6F5)3-catalyzed divergent cyanosilylation of chromones was found to produce 4-oxochromane-2-carbonitriles via 1,4-cyanosilylations. At higher temperatures, unexpected C-O bond cyanosilylation occurred, leading to the formation of 4-oxo-4-(2-hydroxylphenyl)but-2-enenitriles. This process was supported by DFT results (Wang et al., 2019).
Synthesis of Unsymmetrical Dyes : The Knoevenagel reaction was used to synthesize new 4-oxo-2-vinyl-4H-chromene-3-carbonitrile derivatives. These compounds displayed distinct spectral properties, enhancing our understanding of chromene-based dyes (Levchenko et al., 2018).
Synthesis of Pharmaceutical Intermediates : Research improved the synthetic route of 4-amino-1-naphthalene carbonitrile, a significant pharmaceutical and chemical intermediate. The process involved amino protection, nucleophilic substitution, and other steps, achieving an 81.6% total yield. This study also demonstrated environmental benefits in the cyano introduction process (Yu, 2012).
Fluorescent Properties : Non-catalytic conversion of 4-oxoalkane-1,1,2,2-tetracarbonitriles led to fluorescent 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides and 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles. This study not only explained the transformation but also investigated spectral-luminescence properties and measured fluorescence quantum yield (Ershov et al., 2015).
Eigenschaften
IUPAC Name |
4-(cyanomethyl)oxane-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-4-1-8(7-10)2-5-11-6-3-8/h1-3,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNGKWDKDHYYHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440633 |
Source


|
| Record name | 4-(Cyanomethyl)oxane-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyanomethyl)oxane-4-carbonitrile | |
CAS RN |
194862-82-3 |
Source


|
| Record name | 4-(Cyanomethyl)oxane-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione](/img/structure/B1279339.png)




![5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1279354.png)

![5-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1279371.png)

![(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine](/img/structure/B1279374.png)


